molecular formula C15H13FO3 B056073 (3,4-Dimethoxyphenyl)(2-fluorophenyl)methanone CAS No. 116412-86-3

(3,4-Dimethoxyphenyl)(2-fluorophenyl)methanone

Cat. No. B056073
M. Wt: 260.26 g/mol
InChI Key: WZOTZLPGWVKPGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Dimethoxyphenyl)(2-fluorophenyl)methanone is a chemical compound that belongs to the family of phenyl ketones. It is commonly referred to as DFM or 3,4-Dimethoxy-2'-fluorophenylacetophenone. The compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and chemistry.

Mechanism Of Action

The exact mechanism of action of DFM is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific receptors in the body, such as the cannabinoid receptors. DFM has been shown to bind to CB1 and CB2 receptors, leading to the activation of downstream signaling pathways that regulate various physiological processes.

Biochemical And Physiological Effects

DFM has been shown to exhibit a range of biochemical and physiological effects. It has been reported to have potent antioxidant activity, which helps to protect cells from oxidative damage. The compound also exhibits anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DFM in laboratory experiments is its high potency and selectivity for specific receptors. This makes it an ideal compound for studying the pharmacological effects of specific receptor activation. However, one of the limitations of using DFM is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on DFM. One area of interest is the development of novel analogs of DFM that exhibit improved pharmacological properties. Another potential direction is the investigation of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of DFM and its potential applications in various fields of research.

Synthesis Methods

The synthesis of DFM involves the reaction of 3,4-Dimethoxybenzaldehyde and 2-Fluoroacetophenone in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds via a Claisen-Schmidt condensation mechanism, resulting in the formation of DFM as a white crystalline solid.

Scientific Research Applications

DFM has been extensively studied for its potential use in medicinal chemistry. The compound exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

CAS RN

116412-86-3

Product Name

(3,4-Dimethoxyphenyl)(2-fluorophenyl)methanone

Molecular Formula

C15H13FO3

Molecular Weight

260.26 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-(2-fluorophenyl)methanone

InChI

InChI=1S/C15H13FO3/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16/h3-9H,1-2H3

InChI Key

WZOTZLPGWVKPGU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2F)OC

synonyms

(2,3-DIMETHOXYPHENYL)(2-FLUOROPHENYL)METHANONE

Origin of Product

United States

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